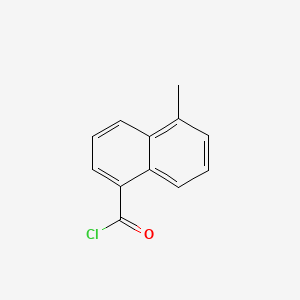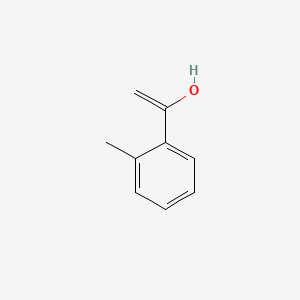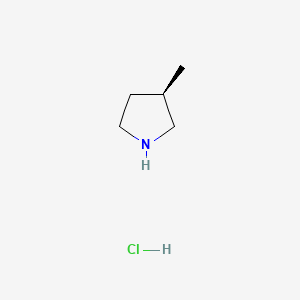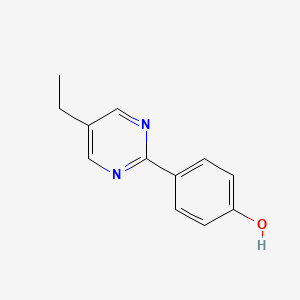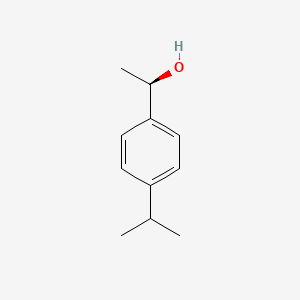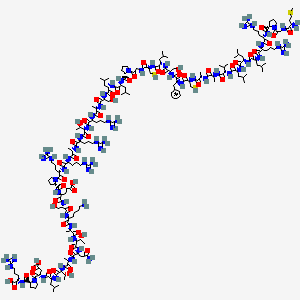
Parstatin (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parstatin (human) is a peptide derived from the proteolytic cleavage of protease-activated receptor 1 by thrombin. This peptide consists of 41 amino acids and has been identified as a significant player in various biological processes, including cardioprotection and inhibition of angiogenesis . Parstatin has shown potential therapeutic applications due to its ability to modulate cellular functions and pathways.
Mechanism of Action
Target of Action
Parstatin, a peptide derived from protease-activated receptor 1 (PAR1), primarily targets the PAR1 receptor itself . PAR1 is a G protein-coupled receptor that participates in hemostasis and vascular development .
Mode of Action
Parstatin is cleaved from PAR1 upon receptor activation . It acts as a competitive inhibitor of the hepatic 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase in humans . The inhibition of this enzyme results in a reduction in cholesterol biosynthesis as HMG-CoA reductase activity is an early-limiting step in cholesterol biosynthesis .
Biochemical Pathways
Parstatin’s action on the HMG-CoA reductase leads to a decrease in cholesterol biosynthesis . This impacts the mevalonate pathway, which is crucial for the production of several compounds involved in lipid metabolism and transport, including cholesterol . Parstatin also induces cardioprotection by activating a Gi-protein-dependent pathway, which includes p38 mitogen-activated protein kinase (p38 MAPK), extracellular signal-regulated kinases 1/2 (ERK1/2), nitric oxide synthase (NOS), and K ATP channels .
Pharmacokinetics
It’s known that long prescription periods and their pharmacokinetic characteristics increase the possibility of drug interactions, especially at the metabolism level .
Result of Action
Parstatin has been shown to have cardioprotective effects. It decreases infarct size and increases recovery in ventricular function in models of myocardial ischemia-reperfusion injury . It also exerts effects on both the cardiomyocytes and the coronary circulation to induce cardioprotection .
Action Environment
The action of Parstatin can be influenced by environmental factors such as ischemic conditions. For instance, a single treatment of Parstatin administered prior to ischemia confers immediate cardioprotection . This suggests a potential therapeutic role of Parstatin in the treatment of cardiac injury resulting from ischemia and reperfusion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parstatin (human) can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation .
Industrial Production Methods
Industrial production of parstatin (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and yield. The final product undergoes purification through high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Parstatin (human) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide sequence.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of parstatin (human) and modified peptides with substituted amino acids .
Scientific Research Applications
Parstatin (human) has been extensively studied for its applications in various fields:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes such as apoptosis, cell migration, and proliferation.
Medicine: Demonstrated potential in cardioprotection by reducing infarct size and improving ventricular function in ischemia-reperfusion injury models.
Industry: Utilized in research and development for therapeutic peptides and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Parstatin (mouse): A similar peptide derived from the mouse protease-activated receptor 1.
Thrombin Receptor Agonist Peptides: Other peptides that activate thrombin receptors and exhibit similar biological activities.
Uniqueness
Parstatin (human) is unique due to its specific sequence and ability to modulate multiple pathways involved in cardioprotection and angiogenesis. Its dual role in promoting cardioprotection and inhibiting angiogenesis distinguishes it from other thrombin receptor agonist peptides .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C191H330N64O53S3/c1-90(2)73-118(233-158(281)112(48-34-63-211-187(199)200)226-156(279)113(49-35-64-212-188(201)202)228-174(297)133-53-39-68-252(133)138(263)83-216-152(275)108(193)59-72-311-26)162(285)234-119(74-91(3)4)163(286)236-124(79-96(13)14)169(292)248-142(97(15)16)178(301)223-98(17)146(269)218-99(18)149(272)246-132(89-310)173(296)238-125(80-107-43-28-27-29-44-107)168(291)245-130(87-258)172(295)237-121(76-93(7)8)167(290)247-131(88-309)153(276)217-84-139(264)253-69-40-54-134(253)175(298)239-122(77-94(9)10)164(287)235-120(75-92(5)6)166(289)244-128(85-256)170(293)222-101(20)148(271)225-114(50-36-65-213-189(203)204)160(283)251-145(106(25)261)179(302)230-110(46-32-61-209-185(195)196)155(278)219-100(19)147(270)224-111(47-33-62-210-186(197)198)157(280)231-116(51-37-66-214-190(205)206)182(305)254-70-41-55-135(254)176(299)229-115(57-58-140(265)266)159(282)243-129(86-257)171(294)227-109(45-30-31-60-192)154(277)220-102(21)150(273)250-144(105(24)260)181(304)241-126(81-137(194)262)161(284)221-103(22)151(274)249-143(104(23)259)180(303)240-123(78-95(11)12)165(288)242-127(82-141(267)268)183(306)255-71-42-56-136(255)177(300)232-117(184(307)308)52-38-67-215-191(207)208/h27-29,43-44,90-106,108-136,142-145,256-261,309-310H,30-42,45-89,192-193H2,1-26H3,(H2,194,262)(H,216,275)(H,217,276)(H,218,269)(H,219,278)(H,220,277)(H,221,284)(H,222,293)(H,223,301)(H,224,270)(H,225,271)(H,226,279)(H,227,294)(H,228,297)(H,229,299)(H,230,302)(H,231,280)(H,232,300)(H,233,281)(H,234,285)(H,235,287)(H,236,286)(H,237,295)(H,238,296)(H,239,298)(H,240,303)(H,241,304)(H,242,288)(H,243,282)(H,244,289)(H,245,291)(H,246,272)(H,247,290)(H,248,292)(H,249,274)(H,250,273)(H,251,283)(H,265,266)(H,267,268)(H,307,308)(H4,195,196,209)(H4,197,198,210)(H4,199,200,211)(H4,201,202,212)(H4,203,204,213)(H4,205,206,214)(H4,207,208,215)/t98-,99-,100-,101-,102-,103-,104+,105+,106+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,142-,143-,144-,145-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCGLAAPGGYMJ-YLKYZDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@H](CCSC)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C191H330N64O53S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4467 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
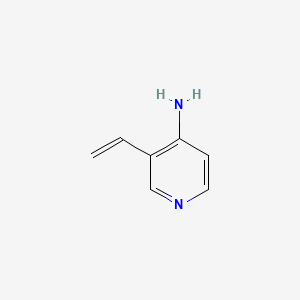
![Diacetamide, N-(4-methoxy-6-methyl-8-oxo-1,3-dioxolo[4,5-g]quinazolin-7(8H)-yl)- (6CI)](/img/new.no-structure.jpg)
![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)
![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)
